REACTION_CXSMILES
|
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[F:7][C:8]([F:15])([F:14])[C:9]([F:13])=[C:10]([F:12])[F:11].CC(C)C>>[F:11][C:10]([CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1)([F:12])[CH:9]([F:13])[C:8]([F:15])([F:14])[F:7]
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C1=CCCCC1
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
50°-110°/13 mm. Hg
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)F)(F)C1C=CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.9 mmol | |
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 60.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |